Bienvenue dans la boutique en ligne BenchChem!

Picotamide

Peripheral Arterial Disease Type 2 Diabetes Antiplatelet Therapy

Picotamide is the only clinically characterized dual TxA2 synthase inhibitor and receptor antagonist in a single molecule. Unlike aspirin, it preserves endothelial PGI2 production while blocking TxA2-mediated platelet aggregation (Kd=325 nM). The DAVID trial demonstrated a 45% mortality reduction vs. aspirin in diabetic PAD patients. Ideal for vascular biology, platelet signaling, and SAR studies. Sustained receptor blockade after washout enables perfusion assays. ≥98% purity, shipped at room temp, stored at -20°C.

Molecular Formula C21H20N4O3
Molecular Weight 376.4 g/mol
CAS No. 32828-81-2
Cat. No. B163162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicotamide
CAS32828-81-2
Synonyms4-methoxy-N1,N3-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3
InChIInChI=1S/C21H20N4O3/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27)
InChIKeyKYWCWBXGRWWINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picotamide (CAS 32828-81-2) for Scientific Procurement: Core Pharmacological Profile and Antiplatelet Classification


Picotamide (CAS 32828-81-2; 4-methoxy-N,N'-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide) is an antiplatelet agent with a dual mechanism of action: it acts as both a thromboxane A2 (TxA2) synthase inhibitor and a TxA2 receptor antagonist [1][2]. The compound exhibits an in vitro binding affinity (Kd) of 325 nM for the TxA2 receptor . This dual pharmacological profile distinguishes picotamide from conventional antiplatelet agents such as aspirin (COX-1 inhibitor) or ADP receptor antagonists (e.g., clopidogrel, ticlopidine). Picotamide is licensed in Italy for the treatment of clinical arterial thrombosis and peripheral artery disease, though it is not FDA-approved for use in the United States [1][3].

Picotamide (CAS 32828-81-2): Why Standard Antiplatelet Agents Cannot Functionally Substitute


Direct substitution of picotamide with aspirin, ADP receptor antagonists (clopidogrel, ticlopidine), or pure TxA2 synthase inhibitors fails to replicate its unique dual pharmacological profile. Aspirin irreversibly inhibits COX-1, suppressing both TxA2 and prostacyclin (PGI2) synthesis [1]; in contrast, picotamide inhibits TxA2 synthase while preserving or potentially enhancing endothelial PGI2 production [2]. Pure TxA2 synthase inhibitors lack receptor antagonist activity and may permit accumulated prostaglandin endoperoxides to activate the TxA2 receptor. The network meta-analysis by Katsanos et al. further demonstrates that antiplatelet agents in PAD exhibit non-interchangeable efficacy and safety profiles across different patient subpopulations, with picotamide showing distinct clinical outcomes compared to clopidogrel and ticlopidine [3]. For research applications requiring combined TxA2 synthase inhibition and receptor antagonism in a single molecular entity, picotamide represents the only clinically characterized dual inhibitor in its structural class.

Picotamide (CAS 32828-81-2) Product-Specific Quantitative Differentiation Evidence Guide


DAVID Study: Picotamide vs. Aspirin Head-to-Head Comparison for All-Cause Mortality Reduction in Diabetic PAD Patients

In the multi-center, randomized, double-blind DAVID trial, picotamide demonstrated significantly greater reduction in 2-year all-cause mortality compared to aspirin in type 2 diabetic patients with peripheral arterial disease [1]. The cumulative incidence of overall mortality was 3.0% in the picotamide group (600 mg bid) versus 5.5% in the aspirin group (320 mg od), yielding a relative risk ratio of 0.55 favoring picotamide [1]. The combined endpoint of mortality and morbidity (7.1% vs. 8.7%) did not reach statistical significance, indicating that the primary advantage was driven by mortality reduction rather than non-fatal event prevention [1]. This finding is particularly relevant given evidence suggesting aspirin may be less effective in diabetic populations [1].

Peripheral Arterial Disease Type 2 Diabetes Antiplatelet Therapy Mortality Outcomes

ADEP Study: Picotamide vs. Placebo Risk Reduction in Peripheral Vascular Disease Patients

The ADEP (Atherosclerotic Disease Evolution by Picotamide) study was a double-blind, placebo-controlled trial enrolling 2,304 patients with peripheral vascular disease randomized to picotamide (300 mg t.i.d.) or placebo for 18 months [1]. In the on-treatment analysis, patients receiving picotamide experienced 106 combined major and minor cardiovascular events (10.1%) compared to 140 events (13.1%) in the placebo group, corresponding to a statistically significant risk reduction of 23% (p = 0.029) [1]. The intention-to-treat analysis showed an 18.9% risk reduction that approached but did not reach statistical significance (p = 0.056) [1]. Notably, a retrospective subgroup analysis of diabetic patients (n = 438) revealed a 45.2% risk reduction of combined major and minor events in picotamide-treated patients compared to placebo [2][3].

Peripheral Vascular Disease Cardiovascular Events Clinical Trial Risk Reduction

Mechanistic Differentiation: Picotamide vs. Aspirin on Prostacyclin Preservation and U46619-Induced Aggregation

In vitro studies directly comparing picotamide and aspirin reveal a critical mechanistic distinction with implications for vascular homeostasis. Cattaneo et al. demonstrated that aspirin (0.5 mmol/L) fails to inhibit platelet aggregation and ATP release induced by the TxA2/prostaglandin endoperoxide analogue U46619, whereas picotamide (0.5 mmol/L) effectively inhibits responses to U46619 [1]. This confirms picotamide's TxA2 receptor antagonist activity, which aspirin lacks. Furthermore, picotamide does not suppress endothelial prostacyclin (PGI2) synthesis, unlike aspirin which irreversibly inhibits COX-1 in both platelets and endothelial cells [2][3]. Gresele et al. showed that picotamide-treated platelets actually favor PGI2 formation by aspirinated endothelial cells, and at high concentrations picotamide exerts a direct stimulatory effect on PGI2 synthesis [3]. Preservation of PGI2—a vasodilator and endogenous platelet inhibitor—represents a pharmacodynamic advantage over aspirin in vascular research models.

Thromboxane A2 Receptor Prostacyclin Platelet Aggregation Mechanism of Action

Picotamide vs. Aspirin: Quantitative Comparison of Antiplatelet Efficacy and Bleeding Time in Hypertensive Patients

In a double-blind, double-dummy study of 16 patients with mild essential hypertension receiving chronic atenolol treatment (100 mg/day), picotamide (300 mg t.i.d.) and acetylsalicylic acid (ASA, 50 mg/day) were compared for antiaggregating efficacy [1]. Both treatments reduced plasma beta-thromboglobulin from 30 ± 1 ng/mL to 17 ± 1 ng/mL (p < 0.001), indicating equivalent suppression of platelet activation [1]. Bleeding time increased significantly and comparably: from 137 ± 7 seconds to 186 ± 8 seconds for ASA, and to 184 ± 9 seconds for picotamide (p < 0.001 for both) [1]. No significant changes were observed in fibrinogen, platelet count, plasma renin activity, urinary electrolytes, or proximal tubular function with either treatment [1]. This study establishes therapeutic equivalence between picotamide and low-dose aspirin for platelet aggregation inhibition in a hypertensive cohort.

Essential Hypertension Platelet Aggregation Bleeding Time Therapeutic Equivalence

Quantitative In Vitro IC50 Profiling of Picotamide Across Multiple Platelet Agonists

Gresele et al. established the in vitro IC50 profile of picotamide against multiple platelet agonists in human platelet-rich plasma [1]. Picotamide suppresses aggregation induced by arachidonic acid with an IC50 of 1.8 × 10⁻⁵ M (18 μM), by authentic TxA2 with an IC50 of 1 × 10⁻⁴ M (100 μM), by the TxA2 receptor agonist U46619 with an IC50 of 1.4 × 10⁻⁴ M (140 μM), and by low-dose collagen with an IC50 of 3.5 × 10⁻⁴ M (350 μM) [1]. The compound does not affect aggregation induced by the calcium ionophore A23187 or primary aggregation by ADP, confirming specificity for the TxA2 pathway [1]. Additionally, picotamide inhibits TxA2 synthesis by platelets dose-dependently with an IC50 of 1.5 × 10⁻⁴ M (150 μM) and increases intraplatelet cAMP in arachidonic acid-stimulated platelets [1]. These values serve as reference benchmarks for comparative pharmacology studies and analog development programs [2].

IC50 Determination Platelet Aggregation In Vitro Pharmacology Thromboxane A2

Network Meta-Analysis: Comparative MACE Reduction Efficacy of Picotamide vs. Other Antiplatelet Agents in PAD

A systematic review and network meta-analysis by Katsanos et al. synthesized data from 49 RCTs comprising 34,518 patients with peripheral arterial disease to compare the efficacy and safety of different antiplatelet agents [1]. The analysis found that picotamide, along with aspirin, cilostazol, and vorapaxar, was ineffective in significantly reducing major adverse cardiovascular events (MACE) in the overall PAD population [1]. In contrast, ADP receptor antagonists demonstrated significant MACE reduction: ticagrelor plus aspirin (RR: 0.67; 95% CrI: 0.46–0.96, NNT = 66), clopidogrel (RR: 0.72; 95% CrI: 0.58–0.91, NNT = 80), ticlopidine (RR: 0.75; 95% CrI: 0.58–0.96, NNT = 87), and clopidogrel plus aspirin (RR: 0.78; 95% CrI: 0.61–0.99, NNT = 98) [1]. Regarding safety, ticlopidine carried a significantly elevated bleeding risk (RR: 5.03; 95% CrI: 1.23–39.6, NNH = 25), whereas picotamide was not associated with significantly increased severe bleeding events [1]. This evidence clarifies that picotamide should not be selected for broad-spectrum MACE reduction in PAD but may be appropriate for specific subpopulations (e.g., diabetic patients) as demonstrated in the DAVID study.

Network Meta-Analysis Major Adverse Cardiovascular Events Peripheral Arterial Disease Comparative Effectiveness

Picotamide (CAS 32828-81-2): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Investigating TxA2 Pathway Pharmacology with Preserved Prostacyclin Synthesis in Vascular Models

Picotamide is uniquely suited for experimental protocols requiring simultaneous TxA2 synthase inhibition and TxA2 receptor antagonism while maintaining endothelial PGI2 production. Unlike aspirin, which irreversibly inhibits COX-1 in both platelets and endothelium, picotamide does not suppress prostacyclin synthesis and may even enhance it at high concentrations [1]. This property is critical for vascular biology studies where PGI2-dependent vasodilation and endogenous platelet inhibition must remain intact. The compound effectively inhibits U46619-induced platelet aggregation—a response that aspirin fails to block—making picotamide the appropriate tool for functional assays involving TxA2 receptor activation [2].

Preclinical and Clinical Research in Diabetic Vascular Complications with High Cardiovascular Risk

The DAVID study provides direct, head-to-head evidence that picotamide (600 mg bid) reduces 2-year all-cause mortality by 45% relative to aspirin (RR 0.55; 3.0% vs. 5.5%) in type 2 diabetic patients with peripheral arterial disease [3]. The ADEP subgroup analysis corroborates this finding with a 45.2% risk reduction in combined major and minor cardiovascular events in diabetic patients receiving picotamide versus placebo [4]. For research programs targeting diabetic vasculopathy, microalbuminuria progression, or carotid plaque evolution in diabetes [5], picotamide represents a mechanistically distinct alternative to aspirin with documented clinical superiority in this high-risk population.

Medicinal Chemistry and SAR Studies for Novel Dual-Action Antiplatelet Agents

Picotamide serves as a validated reference compound and structural template for developing next-generation dual TxA2 synthase inhibitors/receptor antagonists. Liu et al. designed 24 novel 4-ethoxyisophthalamide analogs based on picotamide's scaffold, with thirteen derivatives exhibiting IC50 values ranging from 0.35 μM to 1.12 μM against ADP-induced platelet aggregation, and six compounds demonstrating superior activity compared to picotamide [6]. The compound's well-characterized in vitro IC50 profile against multiple agonists—arachidonic acid (18 μM), TxA2 (100 μM), U46619 (140 μM), collagen (350 μM)—provides quantitative benchmarks for SAR optimization and activity validation in analog development programs [1].

Investigating TxA2 Receptor Antagonism with Persistent Post-Washout Pharmacodynamic Effects

Picotamide exhibits a unique pharmacological property: its TxA2 receptor antagonism persists even after the drug is washed out from the external buffer, as demonstrated by Pulcinelli et al. using gel-filtered platelets [7]. Platelet aggregation, serotonin release, and intracellular calcium changes in response to U46619, arachidonic acid, or collagen remained inhibited following picotamide washout, with effects comparable to those observed when picotamide was continuously present in the medium [7]. This persistent receptor binding distinguishes picotamide from rapidly reversible antagonists and may inform experimental designs requiring sustained TxA2 receptor blockade during washout protocols or perfusion systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picotamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.